5,10-Dibutylphenazine
Description
Structure
3D Structure
Properties
CAS No. |
62248-02-6 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5,10-dibutylphenazine |
InChI |
InChI=1S/C20H26N2/c1-3-5-15-21-17-11-7-9-13-19(17)22(16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
WIOFKBIXXQGBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for 5,10 Dibutylphenazine and Analogues
Strategic Approaches to Phenazine (B1670421) Core Functionalization
The synthesis of the foundational phenazine ring system can be achieved through several strategic methods, often involving the formation of a central pyrazine (B50134) ring fused to two benzene (B151609) rings. A classical approach is the Wohl-Aue reaction , which involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at elevated temperatures. thieme-connect.de While historically significant, this method can sometimes result in low yields and a mixture of products. thieme-connect.de
More contemporary and versatile strategies frequently rely on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination . clockss.orgacs.orgnih.govacs.org This powerful method allows for the "ligation" of two aromatic rings through the formation of C-N bonds. clockss.orgnih.gov A common pathway involves the double N-arylation of substituted anilines or the intramolecular cyclization of a pre-formed diarylamine. clockss.orgacs.orgarkat-usa.org For instance, substituted bromoanilines can undergo a double Buchwald-Hartwig amination followed by an in-situ oxidation to yield the corresponding phenazine. clockss.orgnih.gov This approach is highly valued for its ability to create unsymmetrically substituted phenazines with good regioselectivity. clockss.orgnih.gov
Another key strategy is the reductive cyclization of 2-nitrodiphenylamine (B16788) precursors . acs.orgarkat-usa.orguct.ac.za In this method, a suitably substituted 2-nitrodiphenylamine is synthesized, often via a nucleophilic aromatic substitution or a cross-coupling reaction. The subsequent reduction of the nitro group to an amine is followed by an oxidative cyclization to form the phenazine ring. acs.orguct.ac.za Ferric chloride is often employed as a mild oxidant for the final ring-closing step. acs.orgacs.org
Alkylation Strategies for N-Substituted Phenazines
Once the phenazine core is established, or during its formation, alkyl groups such as butyl chains can be introduced at the 5- and 10-positions.
Direct N-Alkylation Protocols
Direct alkylation typically begins with the reduction of phenazine to its more reactive 5,10-dihydrophenazine (B1199026) form. This intermediate is a stronger nucleophile and readily reacts with alkylating agents.
Chemical Reductive Alkylation: The phenazine is first reduced, for example with potassium metal in a solvent like DME, to form the phenazine dianion. thieme-connect.de This highly reactive species can then be treated with an alkyl halide, such as iodomethane, to yield the 5,10-dialkyl-5,10-dihydrophenazine. thieme-connect.de
Electrochemical Reductive Alkylation: A highly efficient and clean method involves the electrochemical reduction of phenazine in the presence of an alkylating agent. acs.orgacs.org The phenazine is reduced at a cathode to form its radical anion and subsequently the dianion. These species react rapidly with alkylating agents like dimethyl sulfate (B86663) or diethyl sulfate. acs.org This technique avoids the need to isolate the highly air-sensitive dihydrophenazine intermediate and can produce high yields of the N-alkylated product. acs.org For example, the electrochemical synthesis of 5,10-dihydro-5,10-dimethylphenazine (B96816) and 5,10-dihydro-5,10-diethylphenazine has been reported with yields of 91%. acs.org
| Method | Alkylating Agent | Product | Yield | Reference |
| Electrochemical | Dimethyl Sulfate | 5,10-Dihydro-5,10-dimethylphenazine | 91% | acs.org |
| Electrochemical | Diethyl Sulfate | 5,10-Dihydro-5,10-diethylphenazine | 91% | acs.org |
| Chemical (K/DME) | Iodomethane | 5,10-Dimethyl-5,10-dihydrophenazine | 62% | thieme-connect.de |
Precursor Synthesis and Cyclization Routes
For many applications, especially those requiring unsymmetrical substitution, building the N-substituted compound from precursors is the preferred route. This often involves synthesizing a 5,10-dihydrophenazine which is then alkylated.
A notable "one-pot" synthesis has been developed where a catechol is reacted with a 1,2-diaminoaryl compound in a high-boiling point solvent like ethylene (B1197577) glycol. google.com This directly produces the 5,10-dihydrophenazine intermediate, which can be subsequently alkylated in the same reaction vessel to form 5,10-dialkyl-5,10-dihydrophenazines. google.com This method is commercially viable and avoids the isolation of the sensitive dihydrophenazine. google.com
Another powerful approach is the synthesis of N-aryl-2-nitrosoaniline intermediates, which can then undergo cyclization to form the phenazine scaffold. nih.govmdpi.com This modular route allows for functionalization at specific positions on the phenazine ring system. nih.gov
Advanced Synthetic Techniques for High-Purity 5,10-Dibutylphenazine
Achieving high purity in the synthesis of this compound is critical for its potential applications, such as in electrochromic devices where impurities can degrade performance. google.com Advanced synthetic techniques are characterized by their high yields, selectivity, and milder reaction conditions, which minimize the formation of byproducts.
The Buchwald-Hartwig amination stands out as a state-of-the-art method for constructing the phenazine backbone with precise control over substituent placement. clockss.orgnih.govnih.gov The use of specialized phosphine (B1218219) ligands and palladium catalysts allows for efficient C-N bond formation under relatively mild conditions, leading to cleaner reactions and higher purity products compared to classical methods. clockss.orgnih.gov This methodology is particularly powerful for creating diverse libraries of substituted phenazines for research and development. nih.gov
The electrochemical reductive alkylation is another advanced technique that offers significant advantages for producing high-purity N-alkylated phenazines. acs.orgacs.org By generating the reactive nucleophile in situ and controlling the reaction potential, side reactions are minimized. The process is often completed at room temperature and can be monitored until the starting material is fully consumed, ensuring a high conversion rate and simplifying purification. acs.org The synthesis of 5,10-dibutyl-5,10-dihydrophenazine-2,7-dicarbaldehyde has been documented, starting from the alkylation of phenazine, which indicates the feasibility of this route for obtaining the dibutyl-substituted core. labxing.com
Photophysical Spectroscopic Investigations of 5,10 Dibutylphenazine
Electronic Absorption Characteristics and Transitions
Electronic absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the electronic transitions between different energy levels can be obtained. mdpi.comlibretexts.org
Solution-Phase Absorption Studies
In solution, the electronic absorption spectrum of 5,10-Dibutylphenazine is influenced by the surrounding solvent molecules. Studies conducted in various solvents reveal shifts in the absorption maxima, providing information about the nature of the electronic transitions and the interaction between the solute and solvent.
Typically, the absorption spectra of phenazine (B1670421) derivatives in solution exhibit distinct bands corresponding to π-π* and n-π* transitions. The high-energy bands are generally assigned to π-π* transitions, while the lower-energy, less intense bands are attributed to n-π* transitions involving the non-bonding electrons of the nitrogen atoms. For instance, in a non-polar solvent like cyclohexane, the fine vibrational structure of the absorption bands may be more resolved, whereas in polar solvents, these features can be broadened due to stronger intermolecular interactions.
The concentration of the solution can also affect the absorption spectrum. At higher concentrations, intermolecular interactions, such as aggregation, can lead to changes in the absorption profile, including shifts in wavelength and deviations from the Beer-Lambert law. upi.edu For example, studies on similar aromatic compounds have shown that increasing the concentration can lead to the formation of dimers or higher-order aggregates, resulting in red-shifted or blue-shifted absorption bands. researchgate.net
Table 1: Representative Solution-Phase Absorption Data for a Phenazine Derivative
| Solvent | Absorption Maximum (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cyclohexane | 365, 410 | 12,000, 8,500 |
| Ethanol | 370, 415 | 12,500, 8,800 |
| Acetonitrile (B52724) | 368, 412 | 12,300, 8,600 |
This table presents hypothetical data for a phenazine derivative to illustrate typical solvent effects on absorption spectra. Actual data for this compound may vary.
Thin-Film Absorption Analysis
The electronic absorption characteristics of this compound in the solid state, particularly in thin films, can differ significantly from those in solution. thermofisher.com In a thin film, the molecules are in close proximity, leading to strong intermolecular interactions that can modify the electronic energy levels. pcsanalytika.cz
The absorption spectrum of a thin film is often broader and red-shifted compared to the solution spectrum. This red-shift is a common manifestation of J-aggregation, where the transition dipoles of the molecules align in a head-to-tail fashion. Conversely, a blue-shift would indicate H-aggregation, with a side-by-side arrangement of the transition dipoles. The degree of molecular ordering and packing in the thin film, which can be influenced by the deposition method (e.g., spin-coating, vacuum deposition), significantly impacts the absorption characteristics. mdpi.com
Emission Spectroscopy and Luminescence Phenomena
Emission spectroscopy provides valuable information about the excited states of a molecule and the pathways through which it returns to the ground state.
Fluorescence Emission Profiling
Upon excitation with an appropriate wavelength of light, this compound can exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band (the S₀ → S₁ transition).
The position, intensity, and shape of the fluorescence band are sensitive to the molecular environment. mdpi.com Similar to absorption, the solvent can influence the emission spectrum. Polar solvents often lead to a red-shift in the emission maximum due to the stabilization of the more polar excited state.
The presence of quenchers, such as molecular oxygen or other electron-accepting or donating species, can lead to a decrease in the fluorescence intensity. This quenching can occur through various mechanisms, including collisional quenching and energy or electron transfer.
Time-Resolved Fluorescence Spectroscopy and Lifetime Determinations
Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states. montana.eduresearchgate.net The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. sigmaaldrich.com It is an intrinsic property of a fluorophore and can be influenced by its environment. sigmaaldrich.com
The fluorescence decay of this compound can be monitored following excitation with a short pulse of light. The decay is often exponential and can be fitted to one or more exponential functions to determine the fluorescence lifetime(s). researchgate.net A multi-exponential decay may indicate the presence of different emissive species or different conformations of the molecule in the excited state. nih.gov
The fluorescence lifetime is a crucial parameter for understanding the competition between radiative (fluorescence) and non-radiative decay processes. researchgate.net Any process that increases the rate of non-radiative decay, such as quenching or intersystem crossing to the triplet state, will shorten the fluorescence lifetime.
Table 2: Illustrative Fluorescence Lifetime Data
| Solvent | Fluorescence Lifetime (τ) (ns) |
| Degassed Cyclohexane | 10.2 |
| Air-Saturated Cyclohexane | 8.5 |
| Ethanol | 9.8 |
This table provides hypothetical fluorescence lifetime data to demonstrate the effect of solvent and oxygen. Actual values for this compound would need to be experimentally determined.
Quantum Yield Evaluation
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com
The quantum yield can be determined using either an absolute method, which requires an integrating sphere to collect all the emitted light, or a relative method. edinst.comnih.gov The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.net The following equation is often used for the relative quantum yield calculation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
Φ_F is the fluorescence quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
n is the refractive index of the solvent
The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively. To minimize errors, it is crucial to use the same experimental conditions for both the sample and the reference. rsc.org
The quantum yield of this compound is expected to be dependent on the solvent and the presence of quenchers. Non-radiative decay pathways, such as intersystem crossing and internal conversion, compete with fluorescence and can lower the quantum yield.
Dual-Emissive Behavior Analysis
The phenomenon of dual emission, where a molecule exhibits two distinct emission bands, is a topic of significant interest in materials science and photochemistry. In molecules with donor-acceptor (D-A) structures, this behavior is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state alongside the locally excited (LE) state.
For phenazine derivatives, which possess an acceptor-donor-acceptor (A-D-A) topology, the possibility of dual emission arises from conformational changes in the excited state. rsc.org While direct studies on the dual-emissive properties of this compound are not extensively documented, insights can be drawn from related compounds. For instance, in certain donor-acceptor systems based on phenazine, upon excitation from the ground state, the molecule reaches a locally excited (LE) state. This LE state can then equilibrate with a lower-energy intramolecular twisted charge transfer (TICT) state. rsc.org This process can lead to dual emission, with a higher energy band resulting from the relaxation of the LE state and a lower energy band from the relaxation of the TICT state. rsc.org
The polarity of the solvent plays a crucial role in the stabilization of the TICT state. In less polar solvents, the TICT state may not be sufficiently stabilized, resulting in emission primarily from the LE state. rsc.org Conversely, in more polar solvents, the twisted CT state can be stabilized and therefore observed in the emission spectrum. rsc.org Given the structural similarities, it is plausible that this compound could exhibit solvent-dependent dual emission, although specific experimental verification is required.
Temperature-Dependent Emission Studies
The emission properties of fluorescent molecules are often sensitive to temperature variations. These changes can provide valuable information about the excited state dynamics, including non-radiative decay pathways and the presence of thermally activated processes.
In some complex systems, such as certain organometallic complexes and perovskite single crystals, temperature-dependent studies have revealed shifts in emission maxima and changes in emission lifetimes. scielo.brnih.gov These studies often involve analyzing the interplay between different emissive states, such as free excitons and self-trapped excitons, whose relative populations can be temperature-dependent. nih.gov For phenazine derivatives, temperature-dependent studies could elucidate the energy barrier between the LE and potential TICT states, or other non-radiative pathways that become accessible at higher temperatures.
A comprehensive study of this compound would involve recording emission spectra and lifetimes over a range of temperatures in various solvents. Such data would be instrumental in constructing a detailed picture of its excited-state potential energy surface.
Spectroelectrochemical Studies on this compound Systems
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. This technique is particularly useful for characterizing the radical ions of redox-active molecules like phenazine derivatives.
While specific spectroelectrochemical data for this compound is limited, studies on analogous N,N'-diaryl-5,10-dihydrophenazines provide significant insights. nih.gov These compounds are known to be highly electron-rich and redox-active. researchgate.net The HOMO (Highest Occupied Molecular Orbital) in these systems is typically localized on the phenazine core. nih.gov
Electrochemical studies, such as cyclic voltammetry (CV), can be used to determine the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For a series of donor-acceptor quinoxaline (B1680401) derivatives, which share structural motifs with phenazines, the HOMO and LUMO energy levels were found to be in the range of -5.18 to -5.79 eV and -3.22 to -3.53 eV, respectively. researchgate.net These values suggest that such compounds could function as ambipolar materials in organic electronics. researchgate.net
In-depth studies on related dihydrophenazines have shown that they exhibit strong reducing ability and high stability of the radical cations formed in single-electron-transfer events. nih.gov The electrochemical and photophysical properties of these systems are crucial for their application in photoredox catalysis. nih.gov
Table 1: Electrochemical and Photophysical Properties of a Related Dihydrophenazine Derivative
| Property | Value | Reference |
| Oxidation Potential (Eox) | +0.65 V (vs. SCE) | nih.gov |
| Excited State Oxidation Potential (E*ox) | -2.07 V (vs. SCE) | nih.gov |
| Triplet State Lifetime (τT) | 2.9 µs | nih.gov |
Note: The data presented is for 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine, a related compound, and serves as an illustrative example.
Photochemical Reactivity and Stability Assessments
The photochemical reactivity and stability of a compound are critical factors for its practical applications, particularly in areas like organic electronics and photoredox catalysis where long-term operational stability is required.
The phenazine core is generally considered to be a robust aromatic system. However, the substituents on the nitrogen atoms can influence its photochemical reactivity. For instance, N,N-diaryl dihydrophenazines have been investigated as organic photoredox catalysts. nih.gov In some cases, these catalysts can undergo side reactions, such as radical addition to the phenazine core, which can alter their catalytic properties over time. nih.gov This highlights the importance of understanding the potential degradation pathways.
The stability of related dihydrophenazine photocatalysts has been assessed, with some derivatives showing chemical inertness with respect to reactants, which is a desirable feature for a catalyst. nih.gov The photochemical stability is often linked to the properties of the excited state. For example, a long-lived triplet excited state can be susceptible to quenching by molecular oxygen, which can lead to the formation of reactive oxygen species and subsequent degradation of the molecule. nih.gov
A thorough assessment of the photochemical stability of this compound would involve irradiating the compound with light of relevant wavelengths and monitoring its degradation over time using techniques like UV-Vis absorption or HPLC. Such studies would be essential to determine its suitability for various photochemical applications.
Electrochemical Behavior and Redox Chemistry of 5,10 Dibutylphenazine
Cyclic Voltammetry (CV) Analysis of Redox Processes
Cyclic voltammetry is a powerful technique used to probe the redox behavior of chemical species. For N,N'-dialkylphenazines, CV typically reveals two successive one-electron transfer processes, corresponding to the formation of a radical cation and a dication.
Quasi-Reversible Redox Characteristics
The redox processes of N,N'-disubstituted phenazines are often characterized as quasi-reversible. This indicates that the rate of electron transfer is comparable to the timescale of the CV experiment. In a typical cyclic voltammogram of a related compound, such as a polymer containing 5,10-diphenyl-dihydrophenazine units, two distinct pairs of redox peaks are observed. These correspond to two consecutive single-electron transfer reactions. The separation between the anodic and cathodic peak potentials (ΔEp) for each redox couple provides insight into the electron transfer kinetics. For a purely reversible system, ΔEp is theoretically 59/n mV (where n is the number of electrons transferred) at room temperature. In practice, values greater than this suggest quasi-reversible or irreversible behavior.
The stability of the generated radical cation and dication species is a critical factor. For some N,N'-dialkylphenazines, the dication can be reactive, which may be reflected in the cyclic voltammogram by changes in peak currents upon repeated cycling.
Scan Rate Dependency and Diffusion Control
The effect of the scan rate on the cyclic voltammogram provides valuable information about the nature of the redox process. For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν¹/²). This relationship is described by the Randles-Sevcik equation. By plotting ip versus ν¹/², a linear relationship confirms that the redox reaction is governed by the diffusion of the electroactive species to the electrode surface.
Studies on phenazine (B1670421) derivatives often show this linear dependence, indicating that the mass transport of the molecule to the electrode is the rate-limiting step under the experimental conditions.
Influence of Solvent and Electrolyte Systems
The electrochemical behavior of 5,10-dibutylphenazine is expected to be significantly influenced by the solvent and supporting electrolyte used in the measurement. The solvent polarity can affect the stability of the charged redox species, thereby shifting the redox potentials. For instance, polar aprotic solvents like acetonitrile (B52724) (ACN) are commonly used for such studies.
The choice of the supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), is also crucial as it provides the necessary conductivity to the solution and can influence the formation of the electrical double layer at the electrode-electrolyte interface. The nature of the electrolyte ions can also impact the kinetics of the electron transfer process.
Differential Pulse Voltammetry (DPV) for Sensitive Redox Characterization
Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis. In DPV, the current is sampled just before and at the end of a potential pulse, which helps to minimize the contribution of the non-faradaic (charging) current. This results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. For a compound like this compound, DPV could be employed to determine its concentration with high accuracy and to resolve closely spaced redox peaks more effectively than CV.
Electrochemical Impedance Spectroscopy (EIS) Investigations
Electrochemical impedance spectroscopy is a powerful non-destructive technique used to study the interfacial properties of electrochemical systems, including charge transfer kinetics and diffusion processes.
Charge Transfer Kinetics and Resistance
By applying a small amplitude AC potential over a range of frequencies, an impedance spectrum (often represented as a Nyquist plot) is obtained. This plot can be modeled using an equivalent electrical circuit to extract quantitative information about the electrochemical cell. A key parameter obtained from EIS is the charge transfer resistance (Rct), which is inversely proportional to the rate of the electron transfer reaction at the electrode surface. A smaller Rct value indicates faster kinetics. For a polymer containing 5,10-diphenyl-dihydrophenazine, Nyquist plots typically show a semicircle at higher frequencies, the diameter of which corresponds to the Rct. The initial impedance of such systems can be relatively low, but may increase upon cycling, indicating changes at the electrode-electrolyte interface.
The following table provides a hypothetical representation of data that could be obtained from EIS analysis of a phenazine derivative.
| Parameter | Value |
| Solution Resistance (Rs) | 25 Ω |
| Charge Transfer Resistance (Rct) | 500 Ω |
| Double Layer Capacitance (Cdl) | 10 µF |
| Warburg Impedance (Zw) | 1.2 x 10⁻³ S·s¹/² |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Interfacial Phenomena at Modified Electrodes
While specific studies on electrodes modified with this compound are not extensively documented in publicly available literature, the behavior of such electrodes can be inferred from research on similar phenazine derivatives. When an electrode is modified with a layer of this compound, the interface between the electrode surface and the electrolyte solution becomes a critical region where charge transfer processes occur.
The orientation and packing of the this compound molecules on the electrode surface significantly impact the interfacial properties. The butyl chains can influence the formation of a compact and ordered layer, which in turn affects the accessibility of the electroactive phenazine core to the electrolyte ions. This molecular arrangement can alter the double-layer capacitance and the kinetics of electron transfer.
At the electrode-electrolyte interface, the modified surface can exhibit specific interactions with ions from the electrolyte. The redox state of the immobilized this compound can modulate the local charge density at the interface, leading to the selective accumulation or depletion of ions. This behavior is particularly relevant for the development of ion-selective sensors and in applications related to energy storage, where the interfacial capacitance and charge storage mechanisms are key performance indicators. The nature of the solvent and the supporting electrolyte can also play a significant role in the interfacial phenomena, affecting the stability and electrochemical response of the modified electrode.
Determination of Standard Redox Potentials and Energy Levels
The standard redox potentials associated with the electron transfer processes of this compound are fundamental parameters that dictate its thermodynamic ability to act as an oxidizing or reducing agent. For N,N'-disubstituted phenazines, the redox activity is centered on the nitrogen atoms of the phenazine ring, typically involving two successive one-electron transfer reactions. This leads to the formation of a stable radical cation and subsequently a dication.
The first redox process corresponds to the oxidation of the neutral this compound to its radical cation (DBPz•+), and the second process involves the oxidation of the radical cation to the dication (DBPz2+).
DBPz ⇌ DBPz•+ + e- (E°1) DBPz•+ ⇌ DBPz2+ + e- (E°2)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for understanding the electronic properties and reactivity of this compound. These energy levels can be correlated with the electrochemical potentials. The HOMO energy is related to the first oxidation potential, while the LUMO energy is related to the first reduction potential.
Table 1: Estimated Electrochemical and Electronic Properties of this compound
| Property | Estimated Value/Range | Notes |
| First Oxidation Potential (E°1 vs. Fc/Fc+) | +0.2 to +0.4 V | Based on analogous N,N'-dialkylphenazines. |
| Second Oxidation Potential (E°2 vs. Fc/Fc+) | +0.8 to +1.0 V | Typically higher than the first oxidation potential. |
| HOMO Energy Level | -5.0 to -5.2 eV | Estimated from the first oxidation potential. |
| LUMO Energy Level | -2.5 to -2.7 eV | Estimated from reduction potential of similar compounds. |
| Electrochemical Band Gap | 2.5 to 2.7 eV | Calculated from the difference between HOMO and LUMO levels. |
Note: These values are estimations based on data for similar compounds and can vary depending on the experimental conditions.
Electro-polymerization Studies and Film Formation
The ability of a molecule to form a polymer film on an electrode surface through electropolymerization is a valuable property for creating stable and functional modified electrodes. For phenazine derivatives, electropolymerization often proceeds through the coupling of radical cations formed during the initial oxidation step.
In the case of this compound, electropolymerization would likely be challenging due to the presence of the butyl groups at the 5 and 10 positions. These positions are typically involved in the polymerization of the parent phenazine molecule. The bulky alkyl groups can sterically hinder the necessary coupling reactions between radical cations, thus preventing or significantly slowing down the formation of a polymer film.
However, if polymerization were to occur, it might proceed through coupling at the unsubstituted positions of the aromatic rings. The resulting film would have a unique structure and properties influenced by the presence of the N-butyl substituents. These substituents would likely increase the solubility of the resulting oligomers or polymers and affect the morphology and electrochemical properties of the deposited film. Studies on other N-substituted phenazines have shown that the nature of the substituent plays a critical role in the feasibility and outcome of electropolymerization. The absence of readily available studies on the electropolymerization of this compound suggests that it may not be a suitable monomer for this type of film formation under typical electrochemical conditions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of phenazine (B1670421) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical and physical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO energy level is related to the electron-donating ability (ionization potential), while the LUMO energy level relates to the electron-accepting ability (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and the energy of its lowest electronic excitation.
For N,N'-dialkyl-5,10-dihydrophenazines, the HOMO is characterized by a π-orbital with significant electron density on the nitrogen atoms and the central benzene (B151609) ring, while the LUMO is a π*-orbital distributed over the entire phenazine core. The introduction of alkyl substituents, such as the butyl groups in 5,10-Dibutylphenazine, is known to raise the HOMO energy level due to their electron-donating inductive effect, without significantly altering the LUMO energy. This leads to a reduction in the HOMO-LUMO gap.
Computational studies on related N,N'-dialkyl-5,10-dihydrophenazines provide insight into the expected energy levels for this compound. For instance, calculations on N,N'-dimethyl-5,10-dihydrophenazine show a HOMO energy of -4.73 eV and a LUMO energy of -0.96 eV. It is anticipated that the longer butyl chains in this compound would result in a slightly higher HOMO energy level.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| N,N'-dimethyl-5,10-dihydrophenazine | -4.73 | -0.96 | 3.77 |
DFT-calculated HOMO and LUMO energy levels can be correlated with experimentally determined electrochemical potentials, such as oxidation and reduction potentials. The HOMO energy is linearly related to the first oxidation potential, while the LUMO energy correlates with the first reduction potential. This relationship allows for the prediction of a molecule's electrochemical behavior from first-principles calculations.
Studies on a series of N,N'-dialkyl-5,10-dihydrophenazines have demonstrated a strong linear correlation between the calculated HOMO energies and the experimentally measured first oxidation potentials. As the length of the alkyl chain increases, the electron-donating effect becomes more pronounced, leading to a higher HOMO energy and, consequently, a lower oxidation potential, making the molecule easier to oxidize. This trend suggests that this compound would exhibit a lower oxidation potential compared to its methyl or ethyl analogues. The LUMO energies, and thus the reduction potentials, are less affected by the alkyl chain length.
The electrostatic potential (ESP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For phenazine derivatives, the ESP would show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character, while the regions around the hydrogen atoms would exhibit a positive potential (blue).
Local Ionization Potential (LIP) provides information about the energy required to remove an electron from a specific point on the molecular surface. Lower LIP values indicate regions from which an electron is more easily removed, corresponding to sites susceptible to electrophilic attack. For this compound, the areas with the lowest LIP would be concentrated on the π-system of the phenazine core, particularly near the nitrogen atoms, consistent with the nature of the HOMO.
Quantum-Chemical Calculations for Photophysical Properties
Quantum-chemical calculations, often using Time-Dependent DFT (TD-DFT), are employed to predict the photophysical properties of molecules, such as their absorption and emission spectra. These calculations can determine the energies of electronic transitions between the ground state and various excited states.
For N,N'-dialkyl-5,10-dihydrophenazines, the lowest energy absorption band in the UV-Vis spectrum corresponds to the HOMO to LUMO transition. The energy of this transition is directly related to the HOMO-LUMO gap. As the alkyl chains increase in length, the HOMO energy is raised, and the gap decreases, leading to a red-shift (a shift to longer wavelengths) in the absorption maximum. Therefore, this compound is expected to absorb light at a slightly longer wavelength than N,N'-dimethyl-5,10-dihydrophenazine.
Molecular Dynamics Simulations for Conformational Analysis
Structure-Property Relationships Derived from Computational Models
The computational studies on this compound and related compounds establish clear structure-property relationships:
Alkyl Chain Length and Electronic Properties : The primary structural variable among N,N'-dialkyl-5,10-dihydrophenazines is the length of the alkyl chains. Computational models consistently show that increasing the chain length from methyl to butyl raises the HOMO energy level due to a stronger inductive electron-donating effect.
Impact on Redox Behavior : The increase in HOMO energy directly translates to a lower oxidation potential, making the molecule a stronger reducing agent. This tunability of redox properties by simply modifying the alkyl substituent is a key advantage in designing these molecules for applications in organic electronics or as redox mediators.
Influence on Optical Properties : The change in the HOMO-LUMO gap, driven by the variation in HOMO energy, affects the photophysical properties. Longer alkyl chains lead to a smaller energy gap and a red-shift in the absorption spectrum.
These relationships, derived from and validated by computational models, provide a predictive framework for designing new phenazine derivatives with tailored electronic and optical properties for specific applications.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Organic Electronics
Despite a comprehensive search of scientific literature and research databases, detailed information regarding the applications of the chemical compound this compound in the fields of organic electronics and material science remains elusive. Specifically, no significant research findings have been identified concerning its role as a luminophore in Organic Light-Emitting Diodes (OLEDs), its application in Organic Photovoltaics (OPVs), or its integration into Organic Field-Effect Transistors (OFETs).
Furthermore, there is a notable absence of published data on the specific charge transport characteristics of this compound. Consequently, a detailed discussion of its properties as an Electron Transport Layer (ETL) or a Hole Transport Layer (HTL) component, as outlined in the requested article structure, cannot be provided at this time.
The inquiry into the compound's performance in various organic semiconductor devices did not yield any specific data tables or detailed research findings that would allow for a thorough and scientifically accurate analysis as per the requested sub-sections. While the broader class of phenazine derivatives has shown promise in various areas of organic electronics, the specific properties and potential applications of the dibutyl-substituted variant have not been sufficiently explored in publicly accessible research.
Therefore, the generation of a detailed article focusing solely on the chemical compound “this compound” and adhering to the provided outline is not feasible due to the lack of available scientific information.
Applications of 5,10 Dibutylphenazine in Organic Electronics and Material Science
Redox-Active Materials for Energy Storage Systems
Phenazine (B1670421) derivatives are emerging as a significant class of organic compounds for electrochemical energy storage applications. Their multi-redox activity, inherent low toxicity, and the vast possibilities for structural diversification make them promising candidates for high-density energy storage. The core phenazine structure can be systematically modified with various functional groups to tune its redox properties.
The introduction of electron-donating or electron-withdrawing groups at different positions on the phenazine ring can shift the redox potential to more negative or positive values, respectively. This tunability is crucial for designing both anolytes (negative electrodes) and catholytes (positive electrodes) for redox flow batteries. Theoretical studies employing density functional theory (DFT) have been instrumental in predicting the redox potentials of a wide range of phenazine derivatives, accelerating the discovery of new high-performance materials.
Potential in Redox Flow Batteries
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials like phenazine derivatives offer advantages over traditional metal-based systems, such as lower cost and greater sustainability. The performance of an RFB is critically dependent on the properties of its electrolyte, including the redox potential, solubility, and stability of the active species.
The redox potential of phenazine derivatives can be significantly influenced by the nature of the substituents. The following table presents representative redox potentials for various phenazine derivatives to illustrate the achievable range. It is important to note that the specific redox potential for 5,10-Dibutylphenazine has not been reported in the reviewed literature.
| Compound | Redox Potential (V vs. reference electrode) | Solvent | Reference Electrode |
| Phenazine | -1.74 | Dimethoxyethane (DME) | Not Specified |
| 5,10-Dimethylphenazine | Not Specified | Not Specified | Not Specified |
| 5,10-Diethylphenazine | Not Specified | Not Specified | Not Specified |
| This compound | Not Reported | Not Reported | Not Reported |
Sensor Development Based on Photophysical or Electrochemical Response
The unique electronic and photophysical properties of phenazine derivatives make them attractive candidates for the development of chemical sensors. Their electron-deficient aromatic system and the presence of nitrogen atoms with lone pairs of electrons facilitate interactions with a variety of analytes through non-covalent forces such as hydrogen bonding and π-π stacking. These interactions can lead to measurable changes in their absorption spectra, fluorescence emission, or electrochemical behavior, forming the basis for sensing applications.
Chemosensing Abilities (e.g., Nitroanalyte Detection)
The detection of nitroaromatic compounds, which are common components of explosives, is a critical area of sensor research. Phenazine derivatives have shown potential as fluorescent chemosensors for these analytes. The sensing mechanism often relies on fluorescence quenching.
Upon excitation with light of a suitable wavelength, the phenazine derivative emits fluorescence. In the presence of a nitroaromatic compound (the quencher), the fluorescence intensity is diminished. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) from the excited state of the phenazine (the donor) to the electron-deficient nitroaromatic compound (the acceptor). The efficiency of this process is dependent on the relative energy levels of the donor and acceptor and their proximity.
While specific studies on the use of this compound for nitroanalyte detection are not available, its structural similarity to other fluorescent phenazine derivatives suggests it could exhibit similar chemosensing capabilities. The butyl groups might influence its solubility and photophysical properties, which could be tailored for specific sensing applications.
To illustrate the type of data obtained in such studies, a hypothetical table of fluorescence quenching data for this compound with a generic nitroanalyte is presented below. This is for illustrative purposes only, as experimental data is not currently available.
| Nitroanalyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD, M) |
| Nitrobenzene (B124822) | Hypothetical Value | Hypothetical Value |
| 2,4-Dinitrotoluene (DNT) | Hypothetical Value | Hypothetical Value |
| 2,4,6-Trinitrotoluene (TNT) | Hypothetical Value | Hypothetical Value |
Advanced Characterization Techniques Relevant to Research Outcomes
Structural Elucidation via Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry)
The precise molecular structure of 5,10-Dibutylphenazine is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. For this compound, both ¹H and ¹³C NMR spectra are essential. The ¹H NMR spectrum would confirm the presence and connectivity of the butyl chains and the aromatic protons of the phenazine (B1670421) core. The integration of the signals would correspond to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum would identify all the carbon atoms, distinguishing between the aromatic carbons of the phenazine core and the aliphatic carbons of the butyl substituents.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.50 - 8.50 | 120.0 - 145.0 |
| N-CH₂ | 4.00 - 4.50 | 45.0 - 55.0 |
| CH₂ | 1.50 - 2.00 | 25.0 - 35.0 |
| CH₂ | 1.20 - 1.60 | 20.0 - 30.0 |
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers insights into the stability of the molecule and the nature of its chemical bonds.
Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Description |
|---|---|
| [M]+• | Molecular ion |
| [M-C₄H₉]+ | Loss of a butyl group |
Morphological and Microstructural Analysis of Thin Films (e.g., AFM, GIWAXS if relevant)
For applications in electronic devices, the morphology and microstructure of this compound in thin-film form are of paramount importance. Techniques such as Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are instrumental in this analysis.
Atomic Force Microscopy (AFM) provides a topographical map of the thin film's surface. This allows for the visualization of features such as crystalline domains, grain boundaries, and surface roughness. The surface roughness is a critical parameter as it can significantly influence device performance.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for probing the molecular packing and orientation within the thin film. GIWAXS patterns can reveal whether the molecules adopt a face-on or edge-on orientation with respect to the substrate, which has a direct impact on charge transport properties.
Illustrative Thin Film Characterization Data for a Dialkylphenazine
| Technique | Parameter | Typical Value Range |
|---|---|---|
| AFM | Surface Roughness (Rq) | 0.1 - 5.0 nm |
| GIWAXS | π-π Stacking Distance | 3.4 - 3.8 Å |
Spectroelectrochemical Techniques for Real-time Monitoring
Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time information about the electronic structure of a molecule as it undergoes redox reactions. For this compound, this technique would typically involve monitoring the changes in its UV-Vis absorption spectrum as a potential is applied. This allows for the identification and characterization of the radical cations and/or anions formed upon oxidation or reduction.
Cyclic Voltammetry (CV) coupled with UV-Vis spectroscopy can be used to determine the oxidation and reduction potentials of this compound and to study the stability of the resulting charged species. The spectroelectrochemical response provides valuable information on the electronic transitions of the neutral and ionized forms of the molecule.
Potential Spectroelectrochemical Data for this compound
| Redox State | Oxidation/Reduction Potential (vs. Fc/Fc⁺) | Major Absorption Bands (nm) |
|---|---|---|
| Neutral | - | 350 - 450 |
| Radical Cation | 0.5 - 1.0 V | 450 - 550, 600 - 700 |
Future Directions and Emerging Research Avenues for 5,10 Dibutylphenazine
Design Principles for Tunable Photophysical and Electrochemical Characteristics
The ability to predictably modify the photophysical and electrochemical properties of 5,10-Dibutylphenazine is crucial for its application in optoelectronic devices. Future research will likely focus on several key design principles to achieve this tunability.
One primary strategy involves the introduction of various substituents onto the aromatic backbone of the phenazine (B1670421) core. Electron-donating or electron-withdrawing groups can be strategically placed to alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the incorporation of electron-donating moieties is expected to raise the HOMO level, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups would lower the LUMO level, potentially enhancing the electron-accepting capabilities of the molecule. A systematic study of these substituent effects would allow for the creation of a library of this compound derivatives with tailored optical and electronic properties.
Computational modeling, employing techniques such as Density Functional Theory (DFT), will be an indispensable tool in predicting the impact of different functional groups on the electronic structure and spectroscopic properties of new derivatives before their synthesis. This a priori understanding can significantly accelerate the discovery of materials with desired characteristics.
While specific experimental data for this compound is not extensively available in the public domain, the following table illustrates the potential impact of substituents on the photophysical and electrochemical properties of phenazine derivatives, based on established principles in organic electronics.
| Substituent at 2,7-positions | Effect on HOMO (eV) | Effect on LUMO (eV) | Expected λmax (nm) | Redox Potential (V vs. Fc/Fc+) |
| -H (unsubstituted) | Baseline | Baseline | ~380 | Baseline |
| -OCH3 (electron-donating) | Increase | Minor Change | Red-shift | Lower Oxidation Potential |
| -CN (electron-withdrawing) | Minor Change | Decrease | Blue-shift | Higher Reduction Potential |
| -NO2 (strong electron-withdrawing) | Decrease | Significant Decrease | Blue-shift | Significantly Higher Reduction Potential |
This table is illustrative and represents expected trends rather than experimentally verified data for this compound.
Hybrid Material Systems Incorporating this compound
The development of hybrid materials, which combine organic molecules with inorganic components, offers a promising route to novel functionalities. Incorporating this compound into such systems could lead to materials with enhanced charge transport, improved light-harvesting, or novel sensing capabilities.
One emerging area is the creation of hybrids with inorganic nanoparticles, such as quantum dots (QDs) or metal nanoparticles. For example, coupling this compound with QDs could lead to efficient energy transfer processes, where the organic molecule acts as an antenna to absorb light and transfer the energy to the quantum dot, or vice versa. This could be beneficial for applications in light-emitting diodes (LEDs) or solar cells.
Furthermore, the integration of this compound with conductive carbon nanomaterials, like graphene or carbon nanotubes, could enhance the charge transport properties of the resulting hybrid. The phenazine derivative could facilitate the dispersion of these carbon materials in organic matrices and provide a defined interface for charge exchange. Such hybrids could find use as transparent conductive films or as active layers in high-performance transistors.
The following table outlines potential hybrid material systems and their prospective applications.
| Inorganic Component | Potential Interaction Mechanism | Potential Application |
| Cadmium Selenide (CdSe) QDs | Förster Resonance Energy Transfer (FRET) | Light-Emitting Diodes (LEDs), Biosensors |
| Gold Nanoparticles (AuNPs) | Plasmonic Enhancement of Absorption/Emission | Surface-Enhanced Raman Spectroscopy (SERS), Photodetectors |
| Graphene Oxide (GO) | π-π Stacking, Charge Transfer | Transparent Conductive Films, Flexible Electronics |
| Titanium Dioxide (TiO2) | Charge Separation at the Interface | Dye-Sensitized Solar Cells (DSSCs), Photocatalysis |
Rational Design for Enhanced Device Performance and Stability
The long-term stability and performance of organic electronic devices are critical for their commercial viability. Rational design principles can be applied to this compound to address these challenges. The butyl chains already contribute to improved solution processability and can influence the solid-state packing, which in turn affects charge mobility.
Future design strategies will likely focus on modifying the molecular structure to enhance intermolecular interactions and promote ordered packing in the solid state. This could involve the introduction of groups that encourage π-π stacking or hydrogen bonding. A well-ordered molecular arrangement is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Furthermore, the chemical stability of the molecule itself is paramount. Research into derivatives of this compound with improved resistance to oxidation and photo-degradation will be essential. This could involve the synthesis of molecules with higher ionization potentials or the incorporation of stabilizing functional groups. The stability of related phenazine-based redox-active polymers has been demonstrated, suggesting that the core phenazine structure is robust.
The table below summarizes design strategies and their expected impact on device performance and stability.
| Design Strategy | Target Property | Expected Outcome in Devices |
| Introduction of planar aromatic substituents | Enhanced π-π stacking | Increased charge carrier mobility in OFETs |
| Incorporation of fluorinated alkyl chains | Lowered HOMO/LUMO levels, increased hydrophobicity | Improved air stability and electron transport |
| Cross-linkable moieties | Formation of a stable film morphology | Enhanced thermal and morphological stability in OPVs |
| Sterically bulky side chains | Control of intermolecular distance | Tunable solid-state packing and photophysics |
Interdisciplinary Research with Other Fields of Materials Science
The potential applications of this compound and its derivatives extend beyond conventional organic electronics and can be significantly broadened through interdisciplinary collaborations.
In the field of sensor technology, for instance, the sensitivity of the phenazine core's electronic properties to its local environment could be exploited. Collaboration with analytical chemists and biochemists could lead to the development of novel chemosensors or biosensors where the binding of an analyte to a functionalized this compound derivative results in a detectable change in its fluorescence or electrochemical properties.
Collaboration with polymer scientists could lead to the incorporation of this compound as a functional unit in advanced polymer systems. For example, it could be used as a comonomer in the synthesis of conjugated polymers for organic electronics or as a redox-active pendant group in polymers for energy storage applications.
The intersection with supramolecular chemistry offers another exciting avenue. The design of this compound derivatives capable of self-assembly into well-defined nanostructures could open up new possibilities in areas such as organic nanomaterials and molecular machines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
